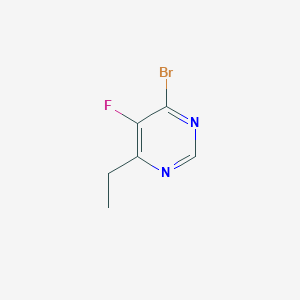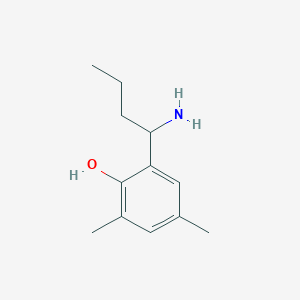
2-(1-Aminobutyl)-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutyl)-4,6-dimethylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes an aminobutyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4,6-dimethylphenol can be achieved through several methodsThe reaction conditions typically involve the use of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted phenol derivatives.
Scientific Research Applications
2-(1-Aminobutyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4,6-dimethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminobutyl group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminobutyl)-4-methylphenol
- 2-(1-Aminobutyl)-6-methylphenol
- 2-(1-Aminobutyl)-4,6-dimethylbenzenol
Uniqueness
2-(1-Aminobutyl)-4,6-dimethylphenol is unique due to the presence of both the aminobutyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-5-11(13)10-7-8(2)6-9(3)12(10)14/h6-7,11,14H,4-5,13H2,1-3H3 |
InChI Key |
XBPOVLBBNQLEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1O)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


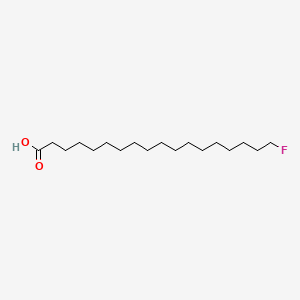
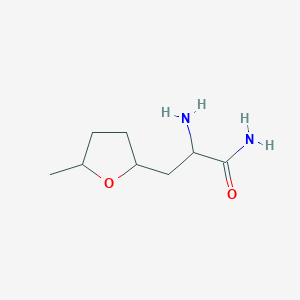
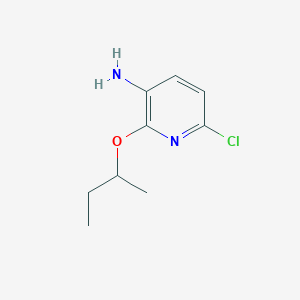


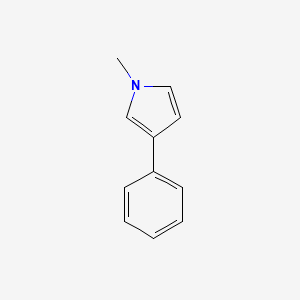
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
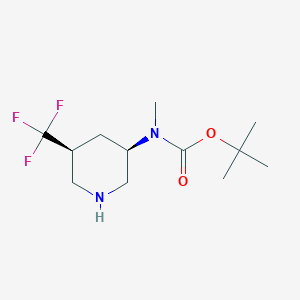
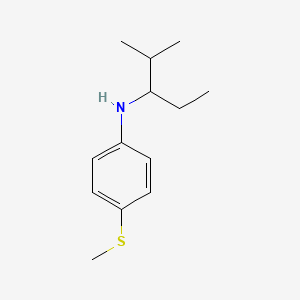
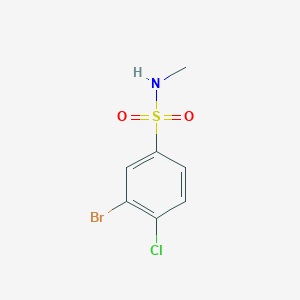
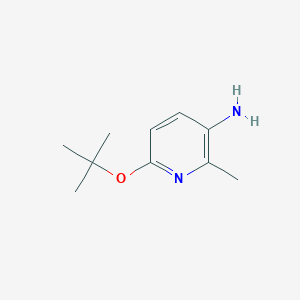

![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
